

commercial availability and suppliers of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2',5'-Difluoroacetophenone

Cat. No.: B032684

[Get Quote](#)

An In-depth Technical Guide to **2',5'-Difluoroacetophenone** for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2',5'-Difluoroacetophenone**, a key fluorinated building block for professionals in pharmaceutical discovery, agrochemical synthesis, and materials science. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights into its practical use.

Strategic Overview: The Value Proposition of 2',5'-Difluoroacetophenone

2',5'-Difluoroacetophenone (CAS No: 1979-36-8) is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring. This specific substitution pattern is not arbitrary; it is a deliberate design element for chemists seeking to impart unique properties onto target molecules. The strong electron-withdrawing nature of fluorine significantly alters the electronic landscape of the molecule, enhancing the reactivity of the ketone and influencing the metabolic stability and binding affinity of its derivatives.^[1]

Its primary value lies in its role as a versatile intermediate. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve a drug candidate's

pharmacokinetic profile, including lipophilicity and resistance to metabolic degradation.[1] In materials science, the C-F bond's strength and polarity are leveraged to create polymers and organic electronics with enhanced thermal stability and specific electronic properties.[1][2]

Physicochemical & Structural Characteristics

The physical properties of **2',5'-Difluoroacetophenone** are a direct consequence of its molecular structure. It exists as a colorless to light yellow liquid under standard conditions, a trait that simplifies its handling and measurement in laboratory settings.[1][2]

Key Property Summary

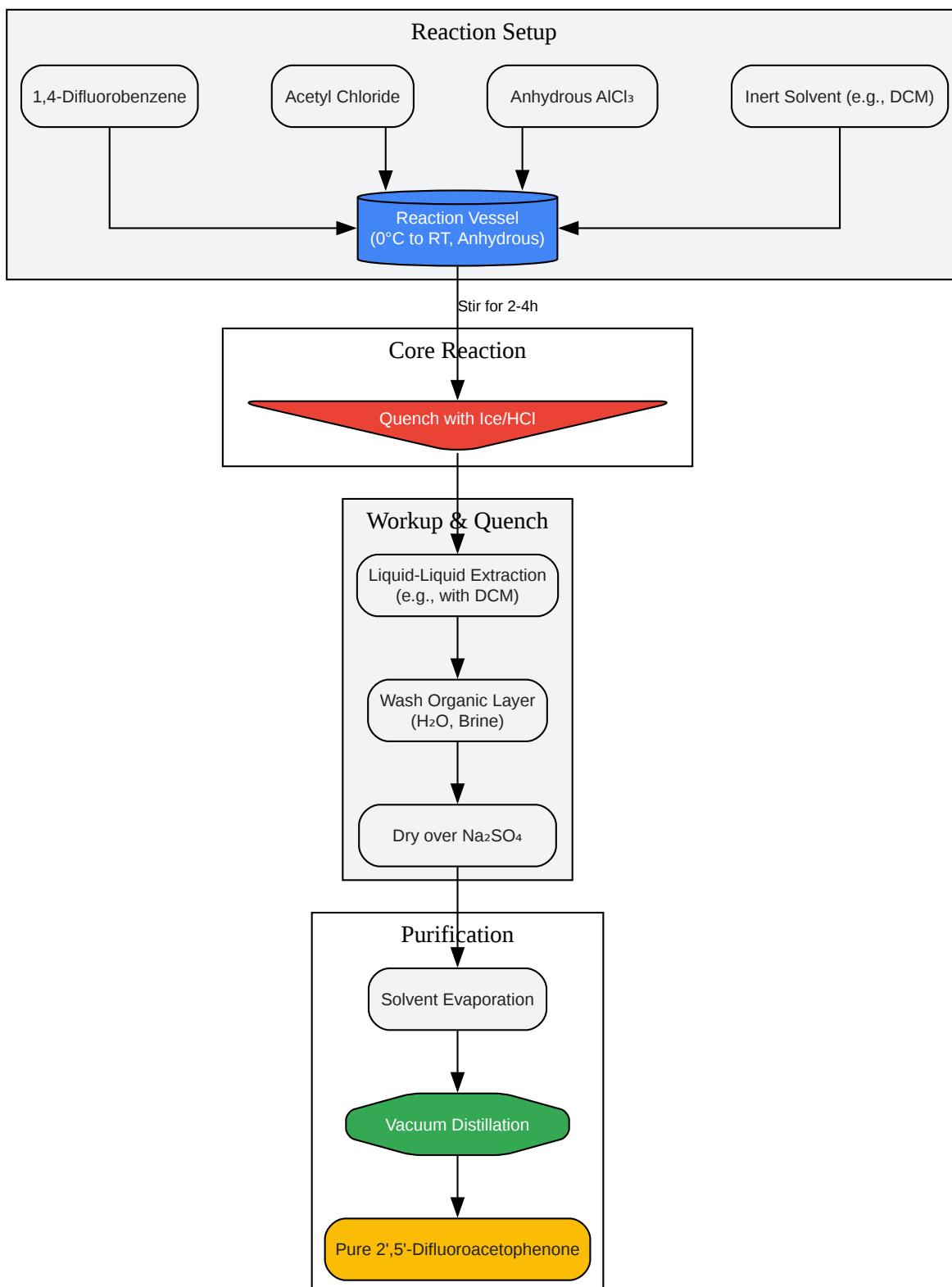
Property	Value	Source(s)
CAS Number	1979-36-8	[1][3]
Molecular Formula	C ₈ H ₆ F ₂ O	[1][3]
Molecular Weight	156.13 g/mol	[1][3]
Appearance	Colorless to light yellow/orange clear liquid	[1][2]
Density	~1.233 g/mL at 25 °C	[3][4]
Boiling Point	61 °C at 5 mmHg; 78-80 °C at 12 mmHg	[1][2][3]
Refractive Index (n _{20/D})	~1.4882	[3][4]
Solubility	Soluble in Chloroform, Ethyl Acetate	[3][4]
Purity (Typical)	≥ 98% (GC)	[1]

The presence of the fluorine atoms ortho and meta to the acetyl group creates a unique electronic environment. The ortho-fluorine atom can exert a significant inductive effect, influencing the reactivity of the adjacent carbonyl group. This substitution pattern is crucial for directing subsequent chemical modifications and is a key reason for its selection in complex synthetic pathways.

Commercial Availability & Supplier Vetting

2',5'-Difluoroacetophenone is readily available from a multitude of chemical suppliers, catering to both small-scale research and bulk industrial needs.

Representative Commercial Suppliers


Supplier	Purity Specification	Typical Use Case
Sigma-Aldrich (Merck)	98%	Research & Development
Chem-Impex International	≥ 98% (GC)	Research & Synthesis
Shanghai Talent Chemical Co.	99%	Bulk & Commercial Supply
Thermo Scientific (Alfa Aesar)	98%	Research & Development

Scientist's Note on Procurement: When sourcing this intermediate, the primary validation document is the Certificate of Analysis (CoA). Insist on a lot-specific CoA that confirms purity via Gas Chromatography (GC) and identity via NMR or other spectroscopic methods. For GMP or pilot-scale work, supplier transparency regarding manufacturing controls and impurity profiles is non-negotiable. While cost is a factor, the downstream consequences of using a poorly characterized starting material—failed reactions, complex purification, and compromised data integrity—far outweigh any initial savings.

Synthesis and Purification: A Validated Protocol

While **2',5'-Difluoroacetophenone** is commercially available, understanding its synthesis is crucial for troubleshooting and process development. The most common and industrially viable method is the Friedel-Crafts acylation of 1,4-difluorobenzene.

Workflow: Friedel-Crafts Acylation Synthesis

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation workflow for **2',5'-Difluoroacetophenone**.

Step-by-Step Synthesis Protocol

- 1. Catalyst Suspension: In a flame-dried, three-neck flask under an inert atmosphere (N_2 or Ar), suspend anhydrous aluminum chloride ($AlCl_3$, 1.2 eq.) in a dry, inert solvent like dichloromethane (DCM). The system must be scrupulously dry as $AlCl_3$ reacts violently with water.
- 2. Reactant Addition: Cool the suspension to 0°C using an ice bath. Add 1,4-difluorobenzene (1.0 eq.) to the mixture.
- 3. Acylation: Add acetyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, maintaining the temperature below 5°C. The dropwise addition is critical to control the exothermic reaction and prevent side reactions.
- 4. Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.
- 5. Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic phase. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
- 6. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
- 7. Washing & Drying: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- 8. Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product as a clear liquid.^{[1][4]} Vacuum distillation is essential to prevent thermal decomposition that can occur at the compound's atmospheric boiling point.

Core Applications in Drug Discovery and Materials Science

The utility of **2',5'-Difluoroacetophenone** stems from its ability to serve as a foundational scaffold for more complex molecules.

Role as a Pharmaceutical Intermediate

It is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, anti-cancer, and analgesic drugs.[1][2] For example, it is used in synthesizing pyrazole compounds that act as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for treating type 2 diabetes.[3][4]

[Click to download full resolution via product page](#)

Caption: General synthetic pathway from building block to a complex API.

Applications in Advanced Materials

The fluorinated aromatic ring is a desirable feature in materials science.[1]

- **Specialty Polymers:** It serves as a monomer or precursor for fluorinated polymers, enhancing properties like thermal stability and chemical resistance.[1][2]
- **Organic Electronics:** The compound and its derivatives are explored in the development of materials for Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the fluorinated ring can be tuned for efficient light emission.[1]

Safety, Handling, and Storage Protocols

Proper handling of **2',5'-Difluoroacetophenone** is essential for laboratory safety. It is classified as an irritant and requires careful management.

GHS Hazard Information

Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H335: May cause respiratory irritation. [3]
Precautionary Statements	P261: Avoid breathing vapours. [5] P280: Wear protective gloves/eye protection. [5] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

Self-Validating Handling Procedures

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Gloves: Wear nitrile or other chemically resistant gloves.
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Lab Coat: A standard lab coat is required to prevent skin contact.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#) Keep away from strong oxidizing agents, sparks, and open flames.[\[2\]](#) The recommended storage temperature is room temperature.[\[3\]](#)[\[4\]](#)
- Disposal: Dispose of waste via a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Conclusion

2',5'-Difluoroacetophenone is more than a simple chemical intermediate; it is an enabling tool for innovation in science. Its unique electronic properties, conferred by the dual fluorine substitution, provide chemists with a reliable and versatile platform for constructing novel molecules with enhanced performance characteristics. By understanding its synthesis, handling its reactivity with precision, and adhering to strict safety protocols, researchers can fully leverage its potential to advance the frontiers of medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. 2',5'-Difluoroacetophenone | 1979-36-8 [chemicalbook.com]
- 4. 2',5'-Difluoroacetophenone CAS#: 1979-36-8 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [commercial availability and suppliers of 2',5'-Difluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032684#commercial-availability-and-suppliers-of-2-5-difluoroacetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com